3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

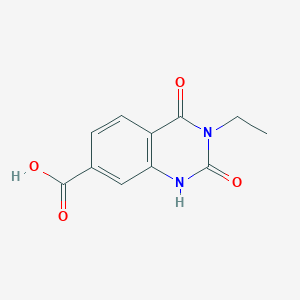

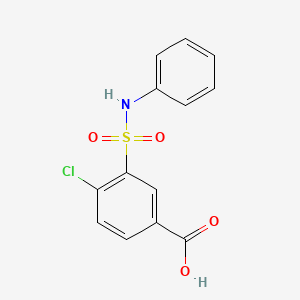

“3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is a chemical compound with the molecular formula C₁₁H₁₀N₂O₄ . It is used in various scientific and industrial applications .

Molecular Structure Analysis

The molecular structure of “3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is complex, with multiple functional groups. The compound contains an ethyl group, two carbonyl groups, a tetrahydroquinazoline ring, and a carboxylic acid group . More detailed structural analysis would require advanced techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” include its molecular weight (234.21 g/mol) and its formula (C₁₁H₁₀N₂O₄) . More detailed property information would require specific experimental measurements.科学研究应用

-

Synthesis of Ethyl 3-Methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate Analogues

- Application Summary: This research focuses on the synthesis of biologically active analogues of a similar compound using a one-pot mortar-pestle grinding method .

- Methods of Application: The synthesis is characterized by high yields and is comparable with the similar mechano-chemical process of planetary ball-milling .

- Results: The short time synthesis resulted in high yields of the product .

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate

- Application Summary: This study investigates the synthesis of derivatives of a similar compound and their potential as analgesics .

- Methods of Application: The synthesis involves the alkylation of the corresponding sodium salt with iodoethane in dimethyl sulfoxide (DMSO) at room temperature .

- Results: The product of the reaction studied is a mixture of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (major) and its 1-ethyl-substituted analog (minor) .

-

Molecular Imprinting Sensor Based on a New Luminol Derivative

- Application Summary: This research focuses on the development of a sensor for detecting human serum albumin (HSA) using a molecular imprinting technique .

- Methods of Application: The sensor uses the gate effect of molecularly imprinted polymers to detect HSA concentrations through electrochemical methods .

- Results: The sensor showed good recovery rates, reaching 97.7-105.2% when used to detect HSA in human serum .

-

Synthesis of 5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl

- Application Summary: This research focuses on the synthesis of a similar compound using ethyl 2-chloroacetoacetate .

- Methods of Application: The synthesis involves the treatment of the title compound with ethyl 2-chloroacetoacetate .

- Results: The reaction resulted in the formation of a triazolothiadiazine .

-

Molecular Imprinting Sensor Based on a New Luminol Derivative

- Application Summary: This sensor is used for detecting human serum albumin (HSA) in human serum, with good recovery rates reaching 97.7-105.2% .

- Methods of Application: The sensor uses the gate effect of molecularly imprinted polymers to detect HSA concentrations through electrochemical methods .

- Results: The sensor showed good recovery rates, reaching 97.7-105.2% when used to detect HSA in human serum .

-

Synthesis of 5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl

- Application Summary: This research focuses on the synthesis of a similar compound using ethyl 2-chloroacetoacetate .

- Methods of Application: The synthesis involves the treatment of the title compound with ethyl 2-chloroacetoacetate .

- Results: The reaction resulted in the formation of a triazolothiadiazine .

安全和危害

“3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is classified as an irritant . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, use only outdoors or in a well-ventilated area, and wear face protection .

属性

IUPAC Name |

3-ethyl-2,4-dioxo-1H-quinazoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-13-9(14)7-4-3-6(10(15)16)5-8(7)12-11(13)17/h3-5H,2H2,1H3,(H,12,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJOFBNVZGMMRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2683233.png)

![4-[(4-Tert-butylcyclohexyl)methyl]pyridine](/img/structure/B2683239.png)

![ethyl (2-{1-[3-(methylthio)phenyl]-5-oxopyrrolidin-3-yl}-1H-benzimidazol-1-yl)acetate](/img/structure/B2683241.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2683244.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2683246.png)